molecular formula C8H9NO3 B12889403 5-Methyl-2-(prop-1-en-2-yl)oxazole-4-carboxylic acid CAS No. 364607-75-0

5-Methyl-2-(prop-1-en-2-yl)oxazole-4-carboxylic acid

Cat. No.: B12889403
CAS No.: 364607-75-0
M. Wt: 167.16 g/mol
InChI Key: MYQURFHZRMLELW-UHFFFAOYSA-N
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Description

5-Methyl-2-(prop-1-en-2-yl)oxazole-4-carboxylic acid is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This particular compound is characterized by a methyl group at the 5-position, a prop-1-en-2-yl group at the 2-position, and a carboxylic acid group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(prop-1-en-2-yl)oxazole-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-amino-3-methylbut-2-enoic acid with glyoxylic acid in the presence of a dehydrating agent can lead to the formation of the desired oxazole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(prop-1-en-2-yl)oxazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of reduced heterocyclic compounds .

Scientific Research Applications

5-Methyl-2-(prop-1-en-2-yl)oxazole-4-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methyl-2-(prop-1-en-2-yl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-(prop-1-en-2-yl)oxazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

364607-75-0

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

5-methyl-2-prop-1-en-2-yl-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C8H9NO3/c1-4(2)7-9-6(8(10)11)5(3)12-7/h1H2,2-3H3,(H,10,11)

InChI Key

MYQURFHZRMLELW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C(=C)C)C(=O)O

Origin of Product

United States

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